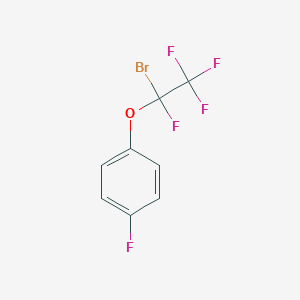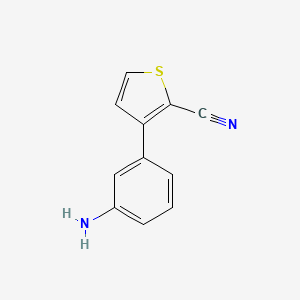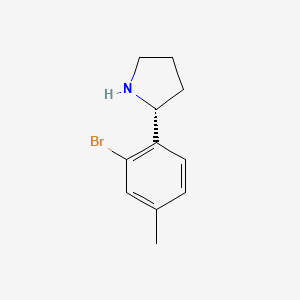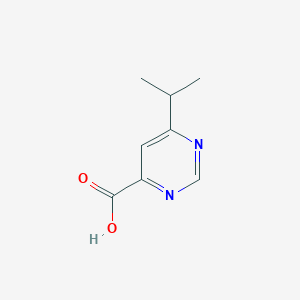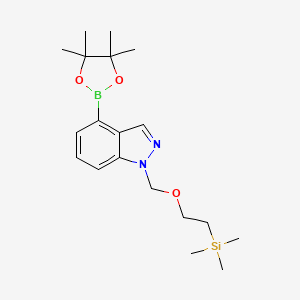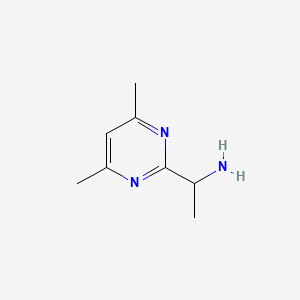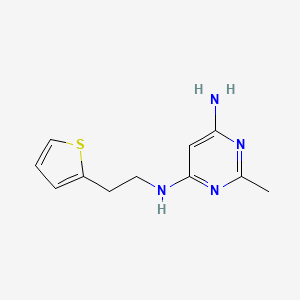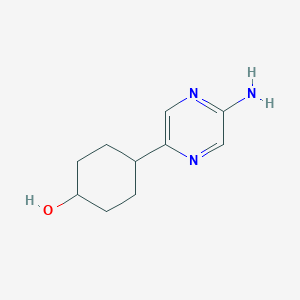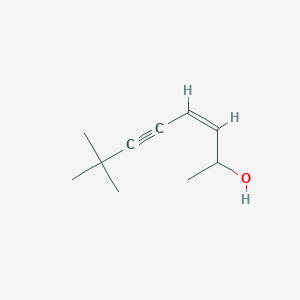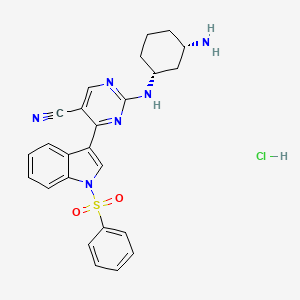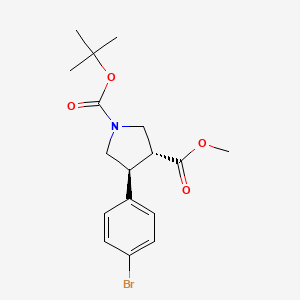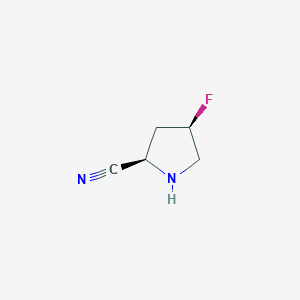
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring and a nitrile group at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the reaction of (2R,4R)-4-hydroxypyrrolidine-2-carbonitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microwave-assisted synthesis and ultrasound irradiation has also been explored to improve reaction rates and selectivity . These green chemistry techniques not only save energy but also promote faster and more selective transformations.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 4-fluoropyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-fluoropyrrolidine-2-amine.
Substitution: Formation of 4-azidopyrrolidine-2-carbonitrile.
Scientific Research Applications
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carbonitrile
- (2R,4R)-4-Chloropyrrolidine-2-carbonitrile
- (2R,4R)-4-Methylpyrrolidine-2-carbonitrile
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5-/m1/s1 |
InChI Key |
HHFUFGKACHWIAV-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C#N)F |
Canonical SMILES |
C1C(CNC1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
